molecular formula C8H5Cl2FO3 B14745966 (2,4-Dichloro-5-fluorophenoxy)acetic acid CAS No. 398-97-0

(2,4-Dichloro-5-fluorophenoxy)acetic acid

Cat. No.: B14745966
CAS No.: 398-97-0
M. Wt: 239.02 g/mol
InChI Key: LSSSOONFFKLPEM-UHFFFAOYSA-N
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Description

(2,4-Dichloro-5-fluorophenoxy)acetic acid is an organic compound with the molecular formula C8H5Cl2FO3 It is a derivative of phenoxyacetic acid, characterized by the presence of two chlorine atoms and one fluorine atom on the phenoxy ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Dichloro-5-fluorophenoxy)acetic acid typically involves the reaction of 2,4-dichloro-5-fluorophenol with chloroacetic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process, making it more cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: (2,4-Dichloro-5-fluorophenoxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: The chlorine and fluorine atoms on the phenoxy ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

(2,4-Dichloro-5-fluorophenoxy)acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies related to plant growth and development, as it mimics the action of natural plant hormones.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds, particularly in the development of new drugs.

    Industry: It is used in the production of herbicides and pesticides, contributing to agricultural productivity.

Mechanism of Action

The mechanism of action of (2,4-Dichloro-5-fluorophenoxy)acetic acid involves its interaction with specific molecular targets and pathways. In plants, it acts as a synthetic auxin, a type of plant hormone that regulates growth and development. The compound binds to auxin receptors, triggering a cascade of cellular events that lead to uncontrolled growth and ultimately, the death of the plant. This makes it effective as a herbicide for controlling broadleaf weeds.

Comparison with Similar Compounds

(2,4-Dichloro-5-fluorophenoxy)acetic acid can be compared with other similar compounds, such as:

    (2,4-Dichlorophenoxy)acetic acid: Lacks the fluorine atom, making it less effective in certain applications.

    (4-Fluorophenoxy)acetic acid: Contains only a fluorine atom without the chlorine atoms, resulting in different chemical properties and reactivity.

    (2-Isopropylphenoxy)acetic acid: Has an isopropyl group instead of chlorine and fluorine atoms, leading to distinct biological activities.

These comparisons highlight the unique combination of chlorine and fluorine atoms in this compound, which contributes to its specific chemical and biological properties.

Properties

IUPAC Name

2-(2,4-dichloro-5-fluorophenoxy)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2FO3/c9-4-1-5(10)7(2-6(4)11)14-3-8(12)13/h1-2H,3H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSSSOONFFKLPEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Cl)Cl)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20278820
Record name (2,4-dichloro-5-fluorophenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20278820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

398-97-0
Record name NSC10224
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10224
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2,4-dichloro-5-fluorophenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20278820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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